molecular formula C6H3Cl2FO B8407475 2,5-Dichloro-4-fluorophenol

2,5-Dichloro-4-fluorophenol

Cat. No.: B8407475
M. Wt: 180.99 g/mol
InChI Key: AAFZAYHKWLNAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-4-fluorophenol is an organic compound with the molecular formula C6H3Cl2FO It is a halogenated phenol, characterized by the presence of chlorine and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-fluorophenol typically involves the halogenation of phenol derivatives. One common method is the chlorination of 4-fluorophenol, where chlorine gas is introduced in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-fluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

    Substitution: Products include various substituted phenols.

    Oxidation: Products include quinones and other oxidized phenolic compounds.

    Reduction: Products include hydroxy derivatives of the original compound.

Scientific Research Applications

2,5-Dichloro-4-fluorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence its binding affinity and reactivity. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-fluorophenol
  • 4-Fluorophenol
  • 2,4-Dichloro-5-fluoroacetophenone

Uniqueness

2,5-Dichloro-4-fluorophenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H3Cl2FO

Molecular Weight

180.99 g/mol

IUPAC Name

2,5-dichloro-4-fluorophenol

InChI

InChI=1S/C6H3Cl2FO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H

InChI Key

AAFZAYHKWLNAMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloro-4-fluorophenol (500 mg, 3.4 mmol) was dissolved in acetonitrile (25 mL) and trifluoroacetic acid (500 mL) was added, followed by addition of N-chlorosuccinimide (456 mg, 3.4 mmol). The reaction was stirred at ambient temperature for 3 days and the volatiles were then removed in vacuo. The crude product was purified by chromatography on silica gel with EtOAc:isohexane (1:19, v/v) as eluent to afford of 3,6-dichloro-4-fluorophenol (261 mg, 1.4 mmol, 42%) and 2,3-dichloro-4-fluorophenol (153 mg, 0.8 mmol, 25%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
456 mg
Type
reactant
Reaction Step Three

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